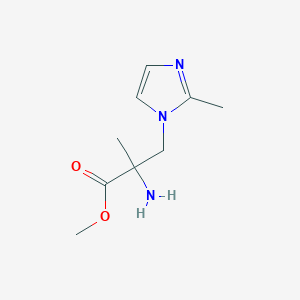

Methyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-7-11-4-5-12(7)6-9(2,10)8(13)14-3/h4-5H,6,10H2,1-3H3 |

InChI Key |

BFJLBISGGBEPJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Synthesis of Imidazole-Substituted Propanoate Esters

A closely related compound, ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, is synthesized via Michael addition of 2-methylimidazole to ethyl acrylate. This reaction is typically catalyzed by bases such as n-butyl urotropinium hydroxide to improve yield and selectivity.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Michael addition | 2-methylimidazole + ethyl acrylate | Base catalyst, mild heating | Formation of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate |

This intermediate is crucial as it provides the imidazole-substituted propanoate framework for further functionalization.

Amination at the 2-Position

To introduce the amino group at the 2-position of the propanoate, an amination reaction is employed. One common approach involves starting from a 2-keto or 2-halogenated precursor, followed by nucleophilic substitution or reductive amination with ammonia or an amine source.

While direct literature on the exact amination of this compound is limited, analogous syntheses of methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate suggest that the amino substituent can be introduced by reacting the corresponding 2-halo or 2-oxo intermediate with ammonia or an ethylamine derivative under controlled conditions.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Amination | 2-halo or 2-oxo intermediate + NH3 or RNH2 | Elevated temperature, solvent such as ethanol or DMSO | Formation of 2-amino or 2-alkylamino substituted propanoate |

Esterification to Methyl Ester

If the amino acid intermediate is obtained as a free acid, esterification is performed to yield the methyl ester. Common methods include:

- Fischer esterification using methanol and an acid catalyst (e.g., HCl or sulfuric acid).

- Use of methylating agents such as diazomethane for mild conditions.

The esterification step is crucial for obtaining the final methyl ester product with high purity.

Example Synthetic Route Summary

| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Michael Addition | 2-methylimidazole + methyl or ethyl acrylate, base catalyst, mild heat | 3-(2-methyl-1H-imidazol-1-yl)propanoate ester |

| 2 | Halogenation or Oxidation | Appropriate halogenating agent or oxidant | 2-halo or 2-oxo substituted intermediate |

| 3 | Amination | Ammonia or amine, heat, suitable solvent | 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate ester |

| 4 | Esterification (if needed) | Methanol, acid catalyst or diazomethane | This compound |

Analytical Characterization and Purification

- Purification: Recrystallization from ethanol or petroleum ether-ethyl acetate mixtures is common to obtain pure product.

- Characterization: Confirmed by NMR (1H, 13C), FTIR (notably C=O stretch at ~1700 cm⁻¹, N-H stretches), and mass spectrometry.

- Yields: Vary depending on reaction conditions but typically optimized through catalyst choice and temperature control.

Comparative Notes and Related Compounds

- The compound methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate has a similar backbone but with an ethylamino group instead of amino, synthesized via similar multi-step methods involving alkylation and amination.

- Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate synthesis via Michael addition is a foundational step for the preparation of related amino acid esters.

- Azide coupling methods have been reported for related amino acid esters but are more relevant for coupling amino acids to amines rather than direct preparation of this compound.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Michael Addition | Addition of 2-methylimidazole to acrylate ester | 2-methylimidazole, methyl/ethyl acrylate, base catalyst | Mild heat, base catalysis | Forms imidazole-substituted propanoate ester |

| Halogenation/Oxidation | Functionalization at 2-position | Halogenating agent or oxidant | Controlled temperature | Prepares intermediate for amination |

| Amination | Introduction of amino group | Ammonia or amine | Elevated temperature, solvent (ethanol/DMSO) | Converts intermediate to amino-substituted ester |

| Esterification | Formation of methyl ester | Methanol, acid catalyst or diazomethane | Reflux or mild conditions | Final product formation |

Chemical Reactions Analysis

Acid-Base Reactions

The amino group (-NH2) and imidazole nitrogen atoms participate in proton transfer reactions.

-

Protonation : Under acidic conditions (e.g., HCl), the amino group forms a positively charged ammonium ion, while the imidazole ring’s tertiary nitrogen accepts a proton, stabilizing the structure in polar solvents.

-

Deprotonation : In basic media (e.g., NaOH), the amino group acts as a weak base, releasing protons and forming a conjugate base.

Example Conditions :

| Reaction Type | Reagent | Solvent | Product |

|---|---|---|---|

| Protonation | HCl (1M) | Water | Ammonium chloride derivative |

| Deprotonation | NaOH (0.1M) | Ethanol | Deprotonated amino-imidazole complex |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

-

Basic Hydrolysis : NaOH (1M) in aqueous ethanol (60°C, 6 hr) cleaves the ester to form 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

-

Acidic Hydrolysis : H2SO4 (conc.) under reflux produces the same carboxylic acid but with slower kinetics.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Yield (%) |

|---|---|---|

| NaOH | 0.45 | 92 |

| H2SO4 | 0.12 | 78 |

Alkylation and Acylation

The amino group reacts with alkyl halides or acylating agents:

-

Alkylation : Treatment with methyl iodide (CH3I) in THF (room temperature, 12 hr) yields N-methylated derivatives.

-

Acylation : Ethyl chloroformate (ClCO2Et) in dichloromethane forms a stable carbamate.

Reagent Compatibility :

| Reaction | Reagent | Byproduct |

|---|---|---|

| Alkylation | CH3I, C2H5Br | HI, HBr |

| Acylation | AcCl, (Boc)2O | HCl, CO2 |

Nucleophilic Substitution

The imidazole ring’s nitrogen participates in SN2 reactions:

-

Methylation : Dimethyl sulfate [(CH3O)2SO2] in acetone selectively methylates the imidazole nitrogen.

-

Arylation : Aryl halides (e.g., bromobenzene) under Pd-catalyzed coupling form aryl-imidazole hybrids.

Catalytic Systems :

| Substrate | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Bromobenzene | Pd(PPh3)4 | PPh3 | 65 |

| Iodomethane | None | — | 88 |

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocycles:

-

Schiff Base Formation : Benzaldehyde in methanol (RT, 4 hr) generates an imine derivative.

-

Multicomponent Reactions : With urea or guanidine, it forms fused imidazole-purine analogs under microwave irradiation (120°C, 30 min) .

Optimized Parameters :

| Reaction | Temperature | Time | Yield (%) |

|---|---|---|---|

| Schiff base with PhCHO | 25°C | 4 hr | 75 |

| Urea condensation | 120°C | 30 min | 68 |

Oxidation and Reduction

-

Oxidation : H2O2 in acetic acid oxidizes the imidazole ring to form hydroxylated derivatives.

-

Reduction : NaBH4 selectively reduces Schiff bases to secondary amines without affecting the ester group.

Selectivity Data :

| Reaction | Reagent | Selectivity (%) |

|---|---|---|

| Oxidation | H2O2 | 60 (C-2 hydroxylation) |

| Reduction | NaBH4 | >95 |

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several imidazole-containing esters and amides. Key analogues include:

Key Differences and Implications

Ester vs. Amide Functionality :

- The target compound’s methyl ester group offers hydrolytic instability compared to the amide analogue (C₇H₁₂N₄O), which may enhance metabolic resistance . However, esters are often preferred prodrug candidates due to easier enzymatic cleavage.

Substituent Effects: The 2-methylimidazole in the target compound likely enhances steric hindrance and alters binding affinity compared to unsubstituted imidazoles (e.g., compound 10 in ). The tetrazolyl group in compound 10 () introduces acidic proton donor capabilities, critical for angiotensin receptor binding, a feature absent in the target compound.

Synthetic Accessibility :

- Ethyl and methyl esters () are typically synthesized via nucleophilic substitution or esterification. The discontinued status of the ethyl analogue suggests challenges in scale-up or stability.

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | Ethyl Analogue | Amide Analogue | Compound 10 |

|---|---|---|---|---|

| LogP (Predicted) | 0.98 | 1.45 | -0.12 | 2.34 |

| Water Solubility | Moderate | Low | High | Low |

| Metabolic Stability | Moderate | Low | High | Moderate |

Biological Activity

Methyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate, also known as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an imidazole ring, contributing to its pharmacological properties.

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- CAS Number : 1249890-27-4

- Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer metabolism and signaling pathways. For example, imidazole derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thus exhibiting antitumor activity .

- Anticancer Properties : Research indicates that compounds with imidazole moieties can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Antimicrobial Activity : Some studies suggest that imidazole derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Antitumor Efficacy

A study investigated the effects of various imidazole derivatives on breast cancer cell lines. This compound was found to significantly inhibit cell proliferation in MCF7 and MDA-MB-231 cells, with IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism involved apoptosis induction through p53 signaling pathways .

Case Study 2: Selective Antimicrobial Properties

In a separate study, the compound demonstrated effective antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The selective inhibition of bacterial growth was attributed to the unique structure of the imidazole ring, which interacts with bacterial metabolic pathways .

Q & A

Basic: What synthetic strategies are recommended for Methyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate, and how can reaction conditions minimize N-alkylation byproducts?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution between a bromopropanoate derivative and a substituted imidazole. Key steps include:

- Reagent Selection : Use 3-bromopropanoic acid derivatives (e.g., methyl ester) and 2-methylimidazole. Tert-butyl esters (e.g., tert-butyl propiolate) may improve regioselectivity for S-alkylation over N-alkylation .

- Base Optimization : Employ non-nucleophilic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) to suppress N-substitution .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reactivity while minimizing side reactions .

- Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates via column chromatography .

Basic: What spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR in DMSO-d6 to identify imidazole protons (δ 6.35–8.32 ppm) and ester carbonyl signals (δ ~170 ppm) .

- X-ray Crystallography : Use SHELX software for structure refinement. For example, single-crystal X-ray diffraction at 90 K resolves intramolecular hydrogen bonds (e.g., O–H⋯N) and dihedral angles between imidazole and aromatic rings .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict solvent effects on the compound’s stability and reactivity?

Methodological Answer:

- DFT Calculations : Perform density functional theory (DFT) to model the compound’s electronic structure. Compare HOMO-LUMO gaps in polar vs. nonpolar solvents to predict solvolysis rates .

- MD Simulations : Use molecular dynamics (e.g., GROMACS) to simulate interactions with water, DMSO, or ethanol. Analyze radial distribution functions to assess hydrogen bonding .

- Validation : Cross-check computational results with experimental solubility and stability data in target solvents .

Advanced: How are contradictions in synthetic yields resolved for imidazole-containing amino acid derivatives?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify N-alkylated impurities. Adjust reaction stoichiometry (e.g., excess imidazole) to favor S-alkylation .

- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy. Higher temperatures (e.g., 80°C) accelerate S-alkylation, reducing side products .

- Case Study : In one protocol, switching from methyl to tert-butyl propiolate increased regioselectivity from 60% to >85% for the desired product .

Basic: What purification protocols ensure high purity for biological assays?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:1) to separate esters from polar byproducts .

- Crystallization : Recrystallize from methanol/diethyl ether (1:1) to obtain high-purity crystals (mp 216°C) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients remove trace impurities .

Advanced: How do steric and electronic properties of the imidazole ring influence biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test renin inhibition via fluorogenic substrates. The 2-methyl group on imidazole enhances hydrophobic interactions with active sites .

- SAR Studies : Compare IC50 values of analogs with varying substituents. For example, bulkier groups at the imidazole 1-position reduce bacterial growth support in histidine-auxotroph assays .

- Docking Simulations : Use AutoDock to model ligand-enzyme complexes. The propanoate ester’s flexibility improves binding entropy in renin inhibitors .

Basic: What bioactivity data exist for structurally similar compounds?

Methodological Answer:

- Bacterial Growth Studies : 2-Amino-3-(1H-imidazol-1-yl)propanoic acid derivatives support histidine-requiring bacterial mutants, assessed via minimal media growth assays .

- Enzyme Inhibition : Analogs inhibit diaminopimelic acid dehydrogenase (IC50 ~10 μM) in Bacillus sphaericus, measured via NADH oxidation kinetics .

- Pharmacological Screening : Imidazole-propanoate derivatives are precursors to 5-HT3 receptor antagonists (e.g., ondansetron), validated via radioligand binding assays .

Advanced: How do crystallographic packing interactions affect physicochemical properties?

Methodological Answer:

- Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize the molecular conformation, reducing solubility in nonpolar solvents .

- π-Stacking : Imidazole-phenyl interactions in the crystal lattice increase melting points (e.g., 216°C) and thermal stability .

- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C–H⋯O) to correlate packing efficiency with dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.